molecular formula C18H15ClN4O3 B213800 N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide

N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide

Cat. No. B213800
M. Wt: 370.8 g/mol
InChI Key: QNZXKGFGXYWSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide, also known as CNB-001, is a novel neuroprotective agent that has shown potential in treating various neurological disorders. This compound has been extensively studied for its mechanism of action and its ability to protect neurons from damage caused by oxidative stress.

Mechanism of Action

N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide works by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide increases cAMP levels, which in turn activates various signaling pathways that promote cell survival and protect against oxidative stress.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been shown to have a number of biochemical and physiological effects. It increases the levels of various neuroprotective proteins such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). It also reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide is its ability to protect neurons from damage caused by oxidative stress. This makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide. One area of interest is its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of traumatic brain injury. Additionally, there is interest in developing new formulations of N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide that can improve its solubility and bioavailability.

Synthesis Methods

N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with 4-nitro-1H-pyrazole to form 2-chlorobenzyl-4-nitro-1H-pyrazole. This intermediate is then reacted with benzamide to form N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide.

Scientific Research Applications

N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been extensively studied for its neuroprotective properties. It has been shown to protect neurons from damage caused by oxidative stress, which is a key factor in the development of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.

properties

Product Name

N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C18H15ClN4O3/c19-17-4-2-1-3-15(17)9-20-18(24)14-7-5-13(6-8-14)11-22-12-16(10-21-22)23(25)26/h1-8,10,12H,9,11H2,(H,20,24)

InChI Key

QNZXKGFGXYWSAL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])Cl

Origin of Product

United States

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